molecular formula C10H10BrNO3 B13643405 3-Bromo-5-acetamido-4-methylbenzoic acid

3-Bromo-5-acetamido-4-methylbenzoic acid

Cat. No.: B13643405
M. Wt: 272.09 g/mol
InChI Key: UNNDNRUQDVIOGF-UHFFFAOYSA-N
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Description

3-Bromo-5-acetamido-4-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom, an acetamido group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-acetamido-4-methylbenzoic acid typically involves the bromination of 4-methylbenzoic acid followed by acetamidation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The acetamidation step involves the reaction of the brominated product with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-acetamido-4-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The acetamido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.

    Acetamidation: Acetic anhydride or acetyl chloride with a base.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of 3-bromo-5-acetamido-4-carboxybenzoic acid.

    Reduction: Formation of 3-bromo-5-amino-4-methylbenzoic acid.

Scientific Research Applications

3-Bromo-5-acetamido-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized as a building block in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-acetamido-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and acetamido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylbenzoic acid: Lacks the acetamido group, making it less versatile in certain chemical reactions.

    3-Bromo-5-methylbenzoic acid: Lacks both the acetamido and methyl groups, resulting in different chemical properties.

    3-Bromo-5-amino-4-methylbenzoic acid: Contains an amino group instead of an acetamido group, which can affect its reactivity and biological activity.

Uniqueness

3-Bromo-5-acetamido-4-methylbenzoic acid is unique due to the presence of both the bromine atom and the acetamido group, which provide distinct chemical and biological properties

Properties

IUPAC Name

3-acetamido-5-bromo-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-5-8(11)3-7(10(14)15)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNDNRUQDVIOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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